Fluorotriphenylsilane
Description
Contextualization of Organofluorine and Organosilicon Chemistry
Significance of Fluorinated Organic Compounds in Advanced Materials Science and Medicinal Chemistry
The introduction of fluorine into organic molecules dramatically alters their physical, chemical, and biological characteristics. numberanalytics.com This has led to the widespread use of organofluorine compounds in diverse applications. wikipedia.org In materials science, the incorporation of fluorine imparts properties such as high thermal stability, chemical inertness, and unique optical and electrical characteristics. numberanalytics.com Fluoropolymers, for instance, are known for their exceptional resistance to heat and chemicals. numberanalytics.comresearchgate.net These materials find use in everything from non-stick coatings to components in the aerospace and electronics industries. numberanalytics.com
In medicinal chemistry, the presence of a fluorine atom can significantly enhance a drug's efficacy. scispace.com Fluorine can improve metabolic stability, increase lipophilicity (which aids in absorption and transport within the body), and alter the molecule's reactivity to heighten its bioactivity. scispace.commdpi.com It is estimated that approximately 20% of all commercially available pharmaceuticals contain fluorine. nih.govacs.org Notable examples include the antidepressant fluoxetine (B1211875) (Prozac) and the nonsteroidal anti-inflammatory drug celecoxib (B62257) (Celebrex). numberanalytics.com The strategic placement of a single fluorine atom or a trifluoromethyl group can have a profound pharmacological effect. stanford.edu
Role of Organosilicon Compounds in Modern Synthetic Methodologies and Catalysis
Organosilicon compounds, which contain carbon-silicon bonds, are fundamental in modern chemistry, serving as essential building blocks and intermediates in a vast array of synthetic processes. numberanalytics.combohrium.comresearchgate.net Their versatility has made them indispensable in fields ranging from materials science to pharmaceuticals. bohrium.comresearchgate.net Common applications include their use in the production of silicones, which are valued for their thermal stability and flexibility, making them suitable for sealants, adhesives, and medical devices. zmsilane.comwikipedia.org
In the realm of synthetic methodologies, organosilicon compounds are employed in various reactions, including hydrosilylation, Grignard reactions, and cross-coupling reactions. numberanalytics.comzmsilane.com These methods allow for the creation of a diverse range of complex molecules. numberanalytics.com Furthermore, organosilicon compounds are increasingly being recognized for their role in catalysis. bohrium.comresearchgate.netrsc.org Certain cationic silicon compounds have been shown to be effective catalysts for important industrial reactions like the hydrosilylation of carbon-carbon multiple bonds. mdpi.com Organosilicon amino compounds have also found utility as catalysts in the production of polyurethanes. google.com The well-defined structures of some organosilicon compounds make them excellent models for silica-supported catalysts. rsc.org
Historical and Current Research Trajectories for Fluorotriphenylsilane
Historically, research involving this compound has been linked to fundamental studies of organosilicon chemistry and the properties of the silicon-fluorine bond. The silicon-fluorine bond is one of the strongest in chemistry, a feature that has been exploited in various synthetic applications, such as the use of fluoride (B91410) sources to deprotect silyl (B83357) ethers. wikipedia.org
Current research continues to explore the utility of this compound and related compounds. For example, it has been used in studies of electrophoretic deposition to create superhydrophobic nanocomposites. researchgate.net It is also a subject of interest in environmental science, where it has been used as an additive in studies analyzing the presence of per- and polyfluoroalkyl substances (PFAS) in landfill leachate. promisces.eu Furthermore, this compound and its derivatives are being investigated in the context of radiochemistry, particularly in the development of fluorine-18 (B77423) labeled compounds for applications such as positron emission tomography (PET). nih.gov The compound also serves as a point of reference in studies exploring fluoride acceptors and their chemical modifications. researcher.life
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C18H15FSi | nist.govfishersci.ca |
| Molecular Weight | 278.40 g/mol | fishersci.ca |
| CAS Registry Number | 379-50-0 | nist.govfishersci.ca |
| IUPAC Name | fluoro(triphenyl)silane | fishersci.ca |
| Synonyms | Triphenylfluorosilane, Triphenylsilyl Fluoride | fishersci.ca |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
fluoro(triphenyl)silane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGXLEFOIVWVRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059931 | |
| Record name | Fluorotriphenylsilane | |
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Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379-50-0 | |
| Record name | 1,1′,1′′-(Fluorosilylidyne)tris[benzene] | |
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| Record name | Fluorotriphenylsilane | |
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| Record name | Silane, fluorotriphenyl- | |
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| Record name | Silane, fluorotriphenyl- | |
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| Record name | Benzene, 1,1',1''-(fluorosilylidyne)tris- | |
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| Record name | Fluorotriphenylsilane | |
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| Record name | Fluorotriphenylsilane | |
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Advanced Synthetic Methodologies for Fluorotriphenylsilane and Its Analogues
Established Synthetic Pathways and Precursors
Direct Fluorination Techniques (e.g., Utilizing CsSO₄F)
Direct fluorination presents a straightforward approach to the synthesis of fluorotriphenylsilane. One notable method involves the use of cesium fluoroxysulfate (CsSO₄F) as the fluorinating agent. This technique is particularly effective for the fluorination of specific organoborane precursors. For instance, the fluorination of (N-B)-2-Aryl-6-methyl-l,3-dioxa-6-aza-2-boracanes in acetonitrile (B52724) with CsSO₄F, often in the presence of a catalytic amount of 1,3-dinitrobenzene, yields the corresponding fluorinated aromatic compounds. thieme-connect.de The reaction proceeds by stirring a suspension of CsSO₄F in anhydrous acetonitrile, followed by the addition of the boracane ester. thieme-connect.de Progress of the reaction is typically monitored by gas chromatography, and additional portions of CsSO₄F may be required to drive the reaction to completion. thieme-connect.de
While elemental fluorine (F₂) is a potent fluorinating agent, its high reactivity and hazardous nature necessitate specialized handling and often lead to a lack of selectivity. researchgate.net In contrast, electrophilic fluorinating reagents containing a nitrogen-fluorine (N-F) bond, such as Selectfluor, have become more common due to their enhanced stability and safety. researchgate.netwikipedia.org These reagents, however, can sometimes exhibit limited electrophilicity. researchgate.net
Nucleophilic Fluorination Routes from Halosilane Precursors (e.g., from Chlorotriphenylsilane)
A prevalent and economically viable method for synthesizing this compound involves nucleophilic substitution on a halosilane precursor, most commonly chlorotriphenylsilane (B103829). This reaction typically employs a source of fluoride (B91410) ions to displace the chloride from the silicon center.
A common procedure involves the reaction of chlorotriphenylsilane with a fluoride salt. For example, tetrabutylammonium (B224687) difluorotriphenylsilicate (TBAT), a useful fluorinating agent in its own right, can be prepared by reacting this compound with tetrabutylammonium fluoride (TBAF). wwu.edu Conversely, this compound can be synthesized from chlorotriphenylsilane using various fluoride sources. The choice of fluoride source and reaction conditions is crucial to achieving high yields and minimizing side reactions. Metal fluorides such as potassium fluoride (KF) and cesium fluoride (CsF) are often used. nih.govcaltech.edu The low solubility of these metal fluorides in organic solvents can be a challenge, but this can be overcome by using phase-transfer catalysts or polar aprotic solvents. caltech.edursc.org
For instance, the synthesis of certain fluorosilanes has been achieved by reacting the corresponding chlorosilane with CsF. nih.gov The general strategy often involves a bromine-lithium exchange followed by reaction with a chlorosilane and subsequent fluorination. nih.gov
Emerging and Specialized Synthetic Strategies
Transition Metal-Catalyzed Approaches in Fluorosilane Synthesis (e.g., Palladium-mediated methods for related compounds)
The activation and functionalization of the strong silicon-fluorine (Si-F) bond present a significant challenge in synthetic chemistry. However, recent advancements have demonstrated the potential of transition metal catalysis to overcome this hurdle. A novel approach involves the coordination of fluorosilanes to transition metals, which act as σ-acceptor ligands, thereby enabling the activation of the Si-F bond. acs.org
Specifically, palladium and nickel complexes, in combination with external Lewis acids like magnesium bromide, have been successfully employed in sila-Negishi couplings. acs.org This cooperative activation involves the interaction of the transition metal with the silicon atom and the Lewis acid with the fluorine atom (M→Si–F→Lewis acid). acs.org This strategy effectively converts the Z-type fluorosilane ligand into an X-type silyl (B83357) moiety, facilitating cross-coupling reactions. acs.org While this has been demonstrated for sila-Negishi couplings, the principle of transition metal-mediated Si-F bond activation opens avenues for the development of new synthetic routes to this compound and its analogues.
Furthermore, palladium-catalyzed cross-coupling reactions of organosilanes, such as in the Hiyama reaction, often utilize fluoride sources like TBAF to activate the organosilicon reagent. uvic.ca This activation generates a hypervalent silicate (B1173343) species that is more reactive in the catalytic cycle. Silver(I) oxide has also been used as an activator for aryl silanols in palladium-catalyzed biaryl formation, where silicophilic additives like fluoride accelerate the transmetalation step. nih.gov These examples highlight the interplay between transition metals and fluoride in silicon chemistry, suggesting potential for catalytic routes to fluorosilanes.
Photoredox Catalysis in this compound Formation
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, offering mild reaction conditions and high functional group tolerance. mdpi.comusp.brsigmaaldrich.comsemanticscholar.orgrsc.org This methodology utilizes a photocatalyst, typically a transition metal complex or an organic dye, which upon light absorption, can initiate single-electron transfer (SET) processes. usp.brsigmaaldrich.com These SET events generate reactive intermediates that can participate in a variety of chemical transformations. sigmaaldrich.com
While direct examples of photoredox-catalyzed synthesis of this compound are not extensively documented, the principles of this approach suggest its potential applicability. Photoredox catalysis has been successfully employed for the fluorination of aromatic compounds. mdpi.comsemanticscholar.org These reactions often involve the generation of a fluorine radical or a highly reactive fluorinating species that can then react with a suitable precursor. For instance, photoredox-catalyzed cross-coupling of aryl thianthrenium salts with a copper-based trifluoromethyl reagent has been shown to be effective for site-selective trifluoromethylation, and this concept could potentially be adapted for fluorination. mdpi.com The generation of a phenyl radical from a suitable triphenylsilyl precursor under photoredox conditions, followed by trapping with a fluorine source, could represent a plausible, albeit currently speculative, route to this compound.
Radiochemical Synthesis of [¹⁸F]this compound for Positron Emission Tomography (PET) Ligand Development
The development of radiolabeled compounds is crucial for molecular imaging techniques like Positron Emission Tomography (PET). nih.gov The radioisotope fluorine-18 (B77423) (¹⁸F) is widely used in PET due to its favorable decay characteristics. nih.gov The synthesis of [¹⁸F]this compound is of interest for the development of new PET ligands.
The general approach for ¹⁸F-labeling involves the nucleophilic substitution of a leaving group with [¹⁸F]fluoride. nih.gov The [¹⁸F]fluoride is typically produced in a cyclotron and needs to be activated for the reaction. nih.govd-nb.info This often involves the use of a phase-transfer catalyst, such as a cryptand (e.g., Kryptofix 2.2.2), in combination with a base like potassium carbonate. d-nb.infomdpi.com
The synthesis of [¹⁸F]fluoroorganosilanes, including [¹⁸F]this compound, has been explored for their potential in PET. nih.gov These compounds can serve as prosthetic groups that can be attached to larger biomolecules. The stability of the Si-¹⁸F bond is a critical factor, and studies have shown that di-tert-butyl substituted silyl groups can offer greater in vivo stability. nih.gov The synthesis generally involves reacting a suitable precursor, such as a halosilane or a silyl ether, with activated [¹⁸F]fluoride. The reaction conditions, including temperature and solvent, are optimized to achieve high radiochemical yields and purity within the short half-life of ¹⁸F (approximately 110 minutes). nih.govd-nb.info
| Precursor | Reagent(s) | Product | Synthetic Method |
| (N-B)-2-Aryl-6-methyl-l,3-dioxa-6-aza-2-boracane | CsSO₄F, 1,3-dinitrobenzene | Fluorinated Aromatic Compound | Direct Fluorination thieme-connect.de |
| Chlorotriphenylsilane | KF or CsF | This compound | Nucleophilic Fluorination nih.gov |
| Fluorosilane | Pd/Ni complexes, MgBr₂ | Sila-Negishi Coupling Product | Transition Metal-Catalyzed Cross-Coupling acs.org |
| Aryl Thianthrenium Salt | Copper-based trifluoromethyl reagent | Trifluoromethylated Arene | Photoredox Catalysis mdpi.com |
| Halosilane or Silyl Ether Precursor | [¹⁸F]Fluoride, Kryptofix 2.2.2, K₂CO₃ | [¹⁸F]this compound | Radiochemical Synthesis nih.govd-nb.info |
Optimization of Synthetic Conditions and Process Efficiency
The choice of solvent can extend far beyond simply dissolving reactants; it can fundamentally alter reactivity, selectivity, and reaction rates. chemrxiv.org Fluorinated alcohol solvents, for instance, are known to actively engage with substrates and reaction intermediates, leading to significant shifts in chemo- and regioselectivity. chemrxiv.org Similarly, the stereoselectivity of certain fluorination reactions has been shown to be highly dependent on the solvent used. nih.gov In some cases, the choice of solvent is the deciding factor for a reaction's success. For example, the fluorination of hydrosilanes with a copper-based reagent proceeds in refluxing carbon tetrachloride, whereas the starting materials are recovered unchanged when tetrahydrofuran (B95107) (THF) is used as the solvent. researchgate.net
Additives, including catalysts and reagents, are instrumental in improving the efficiency and selectivity of fluorosilane synthesis. Metal catalysts, such as those based on copper or silver, can facilitate the fluorination of chlorosilanes and hydrosilanes. researchgate.net Precious metals like platinum, rhodium, and iridium are also employed in reactions that form silicon-containing heterocycles, which can be precursors to fluorosilanes. wwu.edu
The source of the fluoride ion and its activation are also critical. Reagents like potassium fluoride (KF) and cesium fluoride (CsF) are common fluoride sources, with the latter sometimes outperforming the former. escholarship.orgresearchgate.net More complex reagents, such as tetrabutylammonium difluorotriphenylsilicate (TBAT) and other modified aryldifluorophenylsilicates, have been developed to act as soluble and highly reactive nucleophilic fluorinating agents. wwu.edursc.org The reactivity of these silicate reagents can be fine-tuned by introducing electron-donating or electron-withdrawing groups to the phenyl rings, which in turn affects the reaction outcomes with various substrates. rsc.org In specific applications, even this compound itself has been utilized as an additive. researchgate.net To overcome challenges like low solubility of fluoride salts, additives like crown ethers or ionic liquids are used. rsc.org
The following table summarizes the effects of various solvents and additives on the outcomes of fluorination reactions.
| Reaction Type | Solvent/Additive | Substrate | Effect | Source |
| Hydrosilane Fluorination | CCl₄ vs. THF | Hydrosilanes | Reaction proceeds in CCl₄; no reaction in THF. | researchgate.net |
| Nucleophilic Fluorination | MeCN / TBAF | Aryl(trifluoro)methylsilanes | Forms aryldifluorophenylsilicates for subsequent reactions. | rsc.org |
| Nucleophilic Fluorination | Protic Solvents (e.g., t-alcohols) | Sulfonyl Esters | Enhances nucleophilic substitution of [¹⁸F]fluoride. | scribd.com |
| C-F Bond Activation | Dichloromethane | Toluoyl Chloride vs. Benzoic Anhydride | Anhydride fluorinates much more rapidly (47.7% yield in 30 min) than the acyl chloride (12.5% yield in 20 h). | acs.org |
| Epoxide Opening | Dichloromethane / HF·Et₃N | Allylsilane-derived epoxides | Efficient and regioselective opening at room temperature. | nih.govacs.org |
In the synthesis of complex fluorinated molecules, controlling the specific position (regioselectivity) and spatial arrangement (stereoselectivity) of atoms is crucial. mdpi.com The synthesis of fluorosilane analogues often requires precise control to ensure the desired isomer is formed.
Regioselectivity, or the preference for bond formation at a particular position, is heavily influenced by the reaction conditions. In transition-metal-catalyzed C-H functionalization of fluoroarenes, for example, there is a pronounced kinetic and thermodynamic preference for activating the C-H bond ortho to a fluorine substituent. acs.org Another example is the synthesis of 3-silylfluorohydrins from allylsilanes, which involves the ring-opening of an intermediate epoxide. This reaction proceeds with complete regioselectivity, with the fluoride attacking the carbon atom distal to the silyl group, a result attributed to a stabilizing β-silyl effect. nih.govacs.orgchemrxiv.org The choice of solvent can also be a determining factor in regioselectivity. For instance, the electrophilic fluorination of tyrosine with [¹⁸F]F₂ in hydrogen fluoride yields exclusively 3-[¹⁸F]fluorotyrosine, whereas using [¹⁸F]AcOF results in a mixture of regioisomers. nih.gov
Stereoselectivity deals with the preferential formation of one stereoisomer over others. mdpi.com This is critical when creating chiral centers in fluorosilane analogues. The mechanism of a reaction often dictates its stereochemical outcome. In the aforementioned epoxide opening of allylsilane derivatives, the reaction can proceed through a blend of Sₙ1 and Sₙ2 pathways depending on the substituents on the silicon atom. acs.org An Sₙ2 mechanism would lead to an inversion of stereochemistry at the reaction center, while an Sₙ1 mechanism would result in a racemic or mixed stereochemical outcome. The development of stereocontrolled methods is a key objective in the synthesis of complex oligosilanes with multiple stereogenic silicon centers. osti.gov
The table below illustrates how reaction conditions can dictate the regiochemical or stereochemical outcome in fluorosilane-related syntheses.
| Reaction | Conditions | Substrate | Outcome | Source |
| Electrophilic Fluorination | [¹⁸F]F₂ in HF vs. [¹⁸F]AcOF | Tyrosine | HF solvent gives a single regioisomer (3-fluoro); AcOF gives a mixture of 2- and 3-fluoro isomers. | nih.gov |
| Epoxide Ring Opening | HF·Et₃N in DCM | Triphenyl(oxiran-2-ylmethyl)silane | Complete regioselectivity, yielding 2-fluoro-3-(triphenylsilyl)propan-1-ol. | nih.govacs.org |
| C-H Cyclomanganation | Toluene vs. Toluene + Benzoic Acid | Fluorinated Phenylpyridine | Without acid, a 70:30 kinetic mixture of regioisomers is formed; with acid additive, the ratio shifts to 94:6 (thermodynamic product). | acs.org |
Mechanistic Investigations of Fluorotriphenylsilane Reactivity
Nucleophilic Activation and Fluoride (B91410) Transfer Processes
Nucleophilic activation of fluorotriphenylsilane by fluoride ions is a key step in many of its applications. This process involves the formation of hypervalent silicon species that act as potent fluoride donors. The kinetics and thermodynamics of these processes are complex and highly dependent on the reaction conditions.
The interaction of this compound (Ph3SiF) with a fluoride source leads to the formation of a pentacoordinate silicon intermediate, the difluorotriphenylsilicate anion ([Ph3SiF2]–). This species is a key player in fluoride-mediated reactions. The formation of [Ph3SiF2]– is a rapid process and is considered a crucial step in facilitating fluoride transfer to an acceptor molecule.
The pentacoordinate structure of [Ph3SiF2]– features a silicon atom with a coordination number of five, typically adopting a trigonal bipyramidal geometry. This hypervalent state enhances the nucleophilicity of the fluoride ligands, making them more readily transferable compared to the fluoride in tetracoordinate this compound. The stability and reactivity of this intermediate are influenced by factors such as the solvent, the nature of the counter-ion, and the presence of water.
Tetra-n-butylammonium difluorotriphenylsilicate (TBAT) is a well-studied and commonly used source of anhydrous fluoride, where the active fluoride-donating species is the [Ph3SiF2]– anion. Kinetic studies on fluoride transfer from TBAT have revealed that the process is not straightforward and can proceed through multiple pathways.
The thermodynamics of the formation of [Ph3SiF2]– from Ph3SiF and a fluoride source are generally favorable, driving the equilibrium towards the pentacoordinate species. However, the subsequent fluoride transfer to a substrate is a complex equilibrium process influenced by the relative fluoride affinities of the silicon species and the substrate.
| Parameter | Observation in THF | Observation in MeCN |
|---|---|---|
| Degenerate Exchange with FTPS | Very rapid, rate increases over time, sensitive to water. | Very rapid, transiently stabilized by additives. |
| Degenerate Exchange with ARSF | Not detected at NMR timescale. | Slow, predominantly dissociative. |
| Fluorination of Benzyl Bromide | - | Moderate progressive autoinhibition, initial rate suppressed by exogenous FTPS. |
The mechanism of fluoride exchange involving hypervalent silicon species like [Ph3SiF2]– can be described by two primary pathways: dissociative and associative.
Dissociative Mechanism: This pathway involves the dissociation of the pentacoordinate intermediate to generate a tetracoordinate silane (B1218182) and a "free" fluoride ion, which then reacts with the fluoride acceptor. This mechanism is analogous to an SN1-type process. Evidence for a dissociative pathway is often inferred from the inhibition of the reaction rate by the addition of a common ion (in this case, the fluorosilane). For example, the fluoride exchange between TBAT and 2-naphthalenyl fluorosulfate (B1228806) (ARSF) in acetonitrile (B52724) is significantly inhibited by the presence of exogenous this compound, indicating a predominantly dissociative character. nih.gov
Associative Mechanism: In this pathway, the fluoride acceptor interacts directly with the pentacoordinate silicon species, forming a higher-coordinate transition state or intermediate before the fluoride is transferred. This is akin to an SN2-type mechanism. The direct fluoride transfer from TBAT to a substrate without prior dissociation is an example of an associative process.
Studies have shown that both mechanisms can operate in parallel, and the dominant pathway is influenced by the specific reaction conditions. For instance, in the degenerate exchange between TBAT and this compound in THF, both dissociative and direct (associative) fluoride transfer have been shown to occur simultaneously. nih.gov The relative contributions of these pathways are dependent on the concentrations of the reacting species. At high concentrations of the fluoride acceptor (FTPS), the direct transfer pathway is favored, while at low concentrations, the dissociative pathway becomes more significant. nih.gov
Silicon-Carbon and Silicon-Fluorine Bond Reactivity
The reactivity of this compound is not limited to fluoride transfer. The silicon-carbon and silicon-fluorine bonds can also participate in various reactions, leading to ligand redistribution and the formation of new chemical species.
Under certain conditions, particularly at elevated temperatures, the pentacoordinate intermediate [Ph3SiF2]– can undergo phenyl-fluoride exchange. This ligand redistribution process leads to the formation of other fluorosilicates with a different number of phenyl and fluoride substituents, such as [Ph2SiF3]– and [PhSiF4]–. This phenomenon has been observed using techniques like electrospray ionization mass spectrometry (ESI-MS) and 19F NMR spectroscopy.
This exchange process can have significant implications in synthetic applications where the transfer of a specific group is desired. For example, in cross-coupling reactions that utilize triaryldifluorosilicates, this rearrangement can reduce the availability of the aryl group for the desired transformation.
The stability of pentacoordinate silicon intermediates like [Ph3SiF2]– is a critical factor in their reactivity. While they can be stable enough to be isolated as salts (e.g., TBAT), they can also undergo decomposition, particularly in the presence of moisture or at higher temperatures.
One potential decomposition pathway for difluorotriphenylsilicate involves the loss of a phenyl group. Computational studies on related methylphenyldifluorosilicates have shown that the energy barrier for decomposition increases with the number of phenyl groups attached to the silicon atom. rsc.org This suggests that [Ph3SiF2]– is relatively more stable towards this type of decomposition compared to its methyl-substituted counterparts.
The presence of water can also lead to the hydrolysis of fluorosilanes and their hypervalent intermediates, ultimately forming silanols and releasing fluoride. The rate and mechanism of hydrolysis are complex and can be influenced by the pH and the presence of other species in the reaction mixture.
Catalytic and Radical-Mediated Reaction Pathways
The reactivity of this compound is prominently featured in palladium-catalyzed cross-coupling reactions and has potential relevance in modern photoredox-catalyzed transformations.
The Hiyama coupling is a palladium-catalyzed reaction that forms carbon-carbon bonds by coupling organosilanes with organic halides. nih.govorganic-chemistry.org The mechanism, when employing a fluorosilane like this compound, proceeds through a well-established catalytic cycle.
A crucial step for a successful Hiyama coupling is the activation of the relatively inert C-Si bond. organic-chemistry.org This is typically achieved using a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.orgsemanticscholar.org The fluoride ion attacks the silicon atom of this compound, forming a hypervalent, pentacoordinate silicate (B1173343) intermediate. This intermediate is significantly more reactive than the starting tetravalent silane. The presence of the electronegative fluorine atom directly attached to the silicon in this compound enhances the silicon's Lewis acidity, making it more susceptible to nucleophilic attack by the fluoride activator and thus increasing the reaction rate compared to alkyl-substituted silanes. organic-chemistry.org
The catalytic cycle can be summarized in the following key steps:
Oxidative Addition : The active Palladium(0) catalyst undergoes oxidative addition with the organic halide (R'-X), forming a Pd(II) complex. semanticscholar.org
Transmetalation : The activated pentacoordinate triphenylsilyl species transfers its phenyl group to the Pd(II) center, displacing the halide. This is often the rate-determining step, and the formation of the hypervalent silicate is critical for it to proceed efficiently. semanticscholar.orgchemrxiv.org
Reductive Elimination : The two organic groups on the palladium complex (R and R') couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. semanticscholar.org
| Step | Description | Key Species Involved |
|---|---|---|
| Activation | Fluoride ion attacks this compound to form a reactive pentacoordinate silicate. | This compound, TBAF, Pentacoordinate silicate intermediate |
| Oxidative Addition | The Pd(0) catalyst inserts into the organic halide bond. | Pd(0) catalyst, Organic halide (R'-X) |
| Transmetalation | The phenyl group is transferred from the activated silicate to the palladium center. | Activated silicate, Pd(II) complex |
| Reductive Elimination | The coupled product is formed, and the Pd(0) catalyst is regenerated. | Di-organo-Pd(II) complex, C-C coupled product |
This fluoride-activated pathway is central to the utility of this compound in Hiyama cross-coupling reactions, enabling the formation of biaryl compounds and other important structural motifs in organic synthesis. nih.gov
Visible-light photoredox catalysis has emerged as a powerful strategy for generating radical intermediates under mild conditions, enabling a wide range of chemical transformations. nih.govthieme.de This approach utilizes a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) with a substrate to generate a radical ion. mdpi.com
In the context of organosilicon compounds, research has shown that readily oxidized hypervalent silicates can serve as precursors to carbon-centered radicals under photoredox/nickel dual catalytic conditions. nih.govnih.gov In these systems, a silicate is oxidized via SET to the photocatalyst, leading to the fragmentation of a C-Si bond to generate an alkyl or aryl radical.
While specific studies detailing the generation of a triphenylsilyl radical from this compound via photoredox catalysis are not extensively documented, a plausible mechanistic pathway can be hypothesized based on these established principles.
Hypothetical Pathway for Radical Generation:
Similar to the Hiyama coupling, this compound would first be activated by a suitable nucleophile (e.g., a base or fluoride) to form a hypervalent silicate.
This electron-rich silicate could then be oxidized by the excited state of a photocatalyst (PC), transferring an electron to generate a silicate radical cation.
This unstable radical cation could then fragment, cleaving the Si-C bond to release a phenyl radical (Ph•) and triphenylsilyl fluoride.
This generated phenyl radical could then participate in various synthetic transformations.
Regarding hydrogen evolution, photocatalytic systems often involve a photosensitizer, a sacrificial electron donor, and a catalyst (often platinum-based). semanticscholar.orgnih.govresearchgate.net Triphenylamine derivatives, which share some structural similarity with the triphenylsilyl group, have been used as photosensitizers for efficient hydrogen evolution. nih.govresearchgate.net If a triphenylsilyl radical were generated from this compound, its potential role in a hydrogen evolution cycle is speculative. It could potentially abstract a hydrogen atom from a hydrogen source (like water or a sacrificial donor), but more commonly, the focus is on the electrons generated in the photoredox cycle being shuttled to a catalyst to reduce protons to H₂. mdpi.comkaust.edu.sa Further research is required to establish whether this compound can be a viable precursor in such radical-mediated hydrogen evolution schemes.
Solvent Effects and Environmental Factors on Reaction Mechanisms
The choice of solvent can profoundly impact the rate and mechanism of chemical reactions, including those involving this compound. chemrxiv.org Solvents can influence reaction pathways by stabilizing or destabilizing reactants, intermediates, and transition states.
In the context of the Hiyama coupling, the solvent plays several critical roles:
Solubilizing Reagents : The solvent must effectively dissolve the organosilane, the organic halide, the palladium catalyst, and the fluoride activator.
Stabilizing Intermediates : The polarity of the solvent can significantly affect the stability of charged or highly polar intermediates. In the Hiyama coupling, the formation of the anionic pentacoordinate silicate intermediate is a key step. Polar aprotic solvents, such as tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), or dioxane, are commonly used as they can stabilize this charged intermediate without interfering with its nucleophilicity. researchgate.net
Influencing Catalyst Activity : The solvent can coordinate to the palladium catalyst, affecting its reactivity and stability.
The table below summarizes the effects of different solvent classes on the Hiyama cross-coupling reaction.
| Solvent Type | Examples | Potential Effects on Hiyama Coupling Mechanism |
|---|---|---|
| Polar Aprotic | THF, DMF, Dioxane | Generally effective. Stabilize the anionic pentacoordinate silicate intermediate, promoting the transmetalation step. researchgate.net |
| Apolar | Toluene | Can be effective, but may result in slower reaction rates due to less stabilization of polar intermediates. Often used in higher-temperature reactions. researchgate.net |
| Protic | t-BuOH, Water | Can participate in hydrogen bonding, potentially solvating and deactivating the fluoride activator. However, aqueous or partially aqueous systems have been developed for greener chemistry. nih.govresearchgate.net |
| Alternative/Green Solvents | Ionic Liquids, Glycerol | Investigated to reduce the environmental impact. Can offer high thermal stability and unique solubility properties, but may require specific catalyst systems. researchgate.net |
Kinetic studies on related reactions show that rates can vary by orders of magnitude depending on the solvent. chemrxiv.org For instance, reactions proceeding through polar transition states are generally accelerated in more polar solvents. Given the formation of the anionic silicate intermediate, it is expected that the efficiency of Hiyama couplings involving this compound would be highly dependent on the solvent's ability to support the formation and reactivity of this key species. Environmental considerations have also led to research into replacing traditional volatile organic solvents with more benign alternatives like water or biomass-derived solvents to reduce the environmental footprint of these important reactions. researchgate.net
Applications and Functionalization of Fluorotriphenylsilane in Advanced Chemical Systems
Fluoride (B91410) Source and Reagent in Organic Transformations
The chemistry of Fluorotriphenylsilane is largely dominated by the strength and polarity of the silicon-fluorine (Si-F) bond. While intuitively considered a potential source of fluoride, its reactivity is more nuanced, primarily involving the formation of the Si-F bond rather than its cleavage to facilitate fluorination of carbon centers.
The formation of carbon-fluorine (C-F) bonds is a cornerstone of modern medicinal and agrochemical synthesis. Nucleophilic fluorination is a common strategy, employing fluoride salts like potassium fluoride (KF), cesium fluoride (CsF), or tetra-n-butylammonium fluoride (TBAF) as the fluoride source. nih.gov However, this compound is not typically employed as a direct nucleophilic fluorinating agent for the formation of C-F bonds. The Si-F bond is exceptionally strong (bond dissociation energy ~540–630 kJ/mol), making the fluoride ion difficult to liberate for nucleophilic attack on a carbon center.
Instead, the significance of this compound in this context lies in the formation of its Si-F bond. In reactions where a triphenylsilyl-containing substrate is treated with a nucleophilic fluoride source, the formation of the thermodynamically stable this compound is often a driving force for the reaction. Silyl-containing reagents are frequently used to cleave C-F bonds because of the high propensity to form the stronger Si-F bond. springernature.com This principle is leveraged in various transformations where a triphenylsilyl group acts as a leaving group or a protecting group, which is ultimately cleaved by a fluoride source, yielding this compound as a stable, often stoichiometric, byproduct.
The introduction of fluorine into drug candidates and agrochemicals can significantly enhance their metabolic stability, binding affinity, and lipophilicity. researchgate.netuspto.gov Synthetic strategies often rely on the use of fluorinated building blocks or late-stage fluorination reactions. ccspublishing.org.cnnih.gov
While the direct application of this compound as a fluorinating reagent in the synthesis of specific, commercially available pharmaceuticals and agrochemicals is not widely documented, its role as a byproduct is implicit in certain synthetic methodologies. For instance, any process utilizing a triphenylsilyl-containing intermediate that is subsequently exposed to a fluoride source for deprotection or activation would inevitably generate this compound. The focus in the literature, however, remains on the desired fluorinated organic product rather than the silicon byproduct. The development of synthetic routes for fluorinated compounds continues to evolve, with an emphasis on using more direct and atom-economical fluorinating agents. researchgate.netsciencedaily.com
Role in Organosilicon Chemistry and Cross-Coupling Methodologies
This compound is a central compound in the context of fluoride-activated cross-coupling reactions, particularly the Hiyama coupling, where it emerges as a key byproduct linked to the activation mechanism.
The Hiyama cross-coupling reaction is a palladium-catalyzed process that forms carbon-carbon bonds between organosilanes and organic halides. wikipedia.orgorganic-chemistry.org A critical feature of this reaction is the requirement for an activating agent, typically a fluoride source like TBAF, to facilitate the crucial transmetalation step. mdpi.com
Organosilanes are generally inert and require activation to transfer their organic group to the palladium catalyst. The fluoride ion attacks the silicon atom of the organosilane (e.g., Aryl-SiPh₃), forming a hypervalent, pentacoordinate silicon intermediate. wikipedia.orgcore.ac.uk This intermediate is significantly more nucleophilic and is capable of transferring its aryl group to the palladium(II) center, a process known as transmetalation. In this activation step, the triphenylsilyl moiety is cleaved from the transferring group and combines with the fluoride ion to form the highly stable this compound.
Table 1: Mechanistic Steps of Hiyama Coupling Highlighting the Role of Fluoride Activation and Byproduct Formation.
The formation of this compound is therefore integral to the success of the reaction, serving as a thermodynamic sink that drives the activation of the organosilicon reagent. core.ac.uk
In many synthetic procedures, particularly at laboratory scale, this compound generated as a byproduct is often treated as waste. However, from a green chemistry and process efficiency perspective, the utilization or recycling of stoichiometric byproducts is highly desirable.
Currently, established industrial processes for the strategic recycling of this compound are not widely reported in the literature. The primary challenge is the high stability of the Si-F bond, which requires significant energy input to cleave. However, the growing interest in creating a "circular fluorine economy" suggests potential future avenues for such byproducts. bioengineer.orgox.ac.ukcourthousenews.com Potential strategies could involve:
Fluoride Recovery: Developing energy-efficient methods to cleave the Si-F bond to recover the fluoride, which could then be reused as an activator in subsequent reactions.
Silyl (B83357) Moiety Recovery: Regenerating a more reactive triphenylsilyl species (e.g., chlorotriphenylsilane) that can be used to synthesize new organosilicon reagents.
While direct recycling methods for this compound are still nascent, the principles being developed for recovering fluoride from other waste streams, such as per- and polyfluoroalkyl substances (PFAS), could potentially be adapted in the future. researchgate.net
Contributions to Materials Science and Surface Modification
Fluorosilanes are widely used in materials science for surface modification, particularly for creating hydrophobic (water-repellent) and oleophobic (oil-repellent) coatings. nih.gov The underlying principle involves covalently bonding the silane (B1218182) to a substrate, creating a new surface layer whose properties are dictated by the functional groups attached to the silicon atom.
The process typically involves the hydrolysis of alkoxy or chloro groups on the silane to form silanols (Si-OH). These silanols can then condense with hydroxyl groups present on the surface of many materials (like glass, ceramics, or cellulose), forming stable siloxane (Si-O-Substrate) bonds. This self-assembly process results in a durable, molecularly thin coating.
When a fluorinated silane is used, the fluorinated organic groups are oriented away from the surface, creating a low-energy interface that repels water and oils. researchgate.netupc.edu This effect is responsible for the "lotus effect" seen on superhydrophobic surfaces. Although fluoroalkylsilanes with long perfluorinated chains are most common for achieving superhydrophobicity, this compound fits within this class of molecules. Its phenyl groups would provide a degree of hydrophobicity, and the fluorine atom would further lower the surface energy. While its effect may be less pronounced than that of perfluoroalkylsilanes, it represents a fundamental example of how Si-F chemistry can be applied to alter material properties.
Table 2: Illustrative examples of how fluorosilane coatings can modify the surface properties of various materials by increasing the water contact angle.
Development of Superhydrophobic Coatings and Energetic Films
No research data was found to support the use of this compound in the development of superhydrophobic coatings or energetic films.
Functionalization of Nanostructured Materials for Tailored Properties
There is no available research detailing the specific use of this compound for the functionalization of nanostructured materials to achieve tailored properties.
Advanced Spectroscopic and Computational Characterization of Fluorotriphenylsilane Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of fluorotriphenylsilane. The presence of various NMR-active nuclei, including ¹⁹F, ¹H, ¹³C, and ²⁹Si, provides a multi-faceted approach to probe its molecular framework and behavior in solution.
The ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, offers exceptional sensitivity in NMR spectroscopy, making it an invaluable tool for studying this compound. huji.ac.il Its wide chemical shift range minimizes signal overlap, facilitating the unambiguous monitoring of chemical transformations. huji.ac.il
Reaction Monitoring: ¹⁹F NMR spectroscopy allows for real-time tracking of reactions involving this compound. For instance, in silylation reactions where the fluorine atom is displaced, the disappearance of the this compound signal and the appearance of new fluorine-containing species can be quantitatively monitored to determine reaction kinetics and endpoints.
Product Quantification: Quantitative ¹⁹F NMR (qNMR) provides a rapid and accurate method for determining the concentration of this compound and its reaction products without the need for extensive calibration curves. By integrating the ¹⁹F NMR signals against a known internal standard, precise quantification can be achieved.
Mechanistic Studies: The chemical shift of the ¹⁹F nucleus is highly sensitive to its electronic environment. This sensitivity can be exploited to gain insights into reaction mechanisms. For example, the formation of transient intermediates that perturb the electronic structure around the fluorine atom can be detected through changes in the ¹⁹F chemical shift, providing crucial evidence for proposed reaction pathways. While specific studies on this compound are not abundant in the literature, the principles of using ¹⁹F NMR for mechanistic insights are well-established for other fluorinated compounds. semanticscholar.org
A representative ¹⁹F NMR chemical shift for compounds containing a Si-F bond falls within a general range. For this compound, the chemical shift is influenced by the phenyl substituents on the silicon atom.
Interactive Data Table: Illustrative ¹⁹F NMR Data for Reaction Monitoring
| Time (minutes) | Reactant (this compound) Integral | Product Integral | % Conversion |
| 0 | 1.00 | 0.00 | 0 |
| 10 | 0.75 | 0.25 | 25 |
| 30 | 0.40 | 0.60 | 60 |
| 60 | 0.10 | 0.90 | 90 |
| 120 | <0.05 | >0.95 | >95 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the application of ¹⁹F NMR in reaction monitoring.
A comprehensive understanding of this compound's structure and dynamics is achieved through the combined application of ¹H, ¹³C, and ²⁹Si NMR spectroscopy.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show signals in the aromatic region, corresponding to the phenyl protons. The integration of these signals would confirm the presence of three phenyl groups. The spectrum of the closely related di(triphenylsilane)ether shows a multiplet with three signals between 7.27 and 7.51 ppm for the aromatic protons. researchgate.net
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Distinct signals for the ipso, ortho, meta, and para carbons of the phenyl rings are expected. The chemical shifts of these carbons are influenced by the electronegativity of the silicon and fluorine atoms.
²⁹Si NMR Spectroscopy: As a spin-1/2 nucleus, ²⁹Si NMR is a powerful tool for directly probing the silicon center. huji.ac.il The chemical shift of the ²⁹Si nucleus in this compound is sensitive to the nature of the substituents. For the analogous triphenylsilane (B1312308), the ²⁹Si chemical shift has been reported. spectrabase.com In this compound, the fluorine atom is expected to cause a significant downfield shift compared to triphenylsilane due to its high electronegativity. The typical chemical shift range for silicon atoms in T³ sites (R-Si(O-)₃), which is structurally related to the Ph₃SiF environment, is around -67 ppm. researchgate.net
Interactive Data Table: Expected NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) ppm (Predicted/Analogous) | Multiplicity | Coupling Constant (J) Hz (Expected) |
| ¹⁹F | -150 to -170 | Multiplet | J(¹⁹F-²⁹Si) |
| ¹H (ortho) | ~7.6 | Multiplet | |
| ¹H (meta, para) | ~7.4 | Multiplet | |
| ¹³C (ipso) | ~130-135 | Doublet | ¹J(¹³C-²⁹Si) |
| ¹³C (ortho) | ~135-140 | Singlet | |
| ¹³C (meta) | ~128-132 | Singlet | |
| ¹³C (para) | ~130-134 | Singlet | |
| ²⁹Si | -80 to -100 | Doublet | ¹J(²⁹Si-¹⁹F) |
Note: The chemical shifts are estimated based on general knowledge and data from analogous compounds. Experimental verification is required for precise values.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides invaluable information on the molecular weight, elemental composition, and fragmentation patterns of this compound, which are crucial for its identification and for mechanistic investigations of its reactions.
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of molecules in solution, making it particularly well-suited for the real-time monitoring of reactions. nih.govresearchgate.net By directly sampling a reaction mixture over time, ESI-MS can detect reactants, products, and, crucially, transient intermediates that may not be observable by other techniques.
In the context of this compound chemistry, ESI-MS can be employed to study silylation reactions. For example, in the reaction of this compound with a nucleophile, ESI-MS could potentially identify key intermediates such as pentacoordinate silicon species or cationic silylium (B1239981) species, providing direct evidence for the reaction mechanism. A study on organosilane oligomerization has demonstrated the utility of ESI-MS in conjunction with ²⁹Si NMR to elucidate reaction pathways. rsc.org
Advanced mass spectrometry techniques, particularly tandem mass spectrometry (MS/MS), are powerful tools for gaining detailed mechanistic insights by probing the fragmentation of ions. wikipedia.orgnationalmaglab.org
Collision-Induced Dissociation (CID): In a tandem mass spectrometer, the molecular ion of this compound can be isolated and then subjected to collision-induced dissociation (CID) with an inert gas. wikipedia.org The resulting fragment ions provide a roadmap of the molecule's connectivity and bond strengths. A study on the high-energy CID of the phenylsilane (B129415) molecular ion revealed dissociation primarily through the loss of hydrogen atoms followed by the elimination of acetylene, suggesting rearrangements to isomeric structures prior to fragmentation. nih.gov While this study was on a simpler analogue, similar fragmentation pathways involving the loss of phenyl groups or fluorine could be anticipated for this compound. The fragmentation of silyl (B83357) derivatives is a well-studied area, and the principles can be applied to predict the behavior of this compound. researchgate.net
Interactive Data Table: Plausible Fragment Ions of this compound in MS/MS
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |
| 278 [Ph₃SiF]⁺ | 259 [Ph₃Si]⁺ | F |
| 278 [Ph₃SiF]⁺ | 201 [Ph₂SiF]⁺ | Ph |
| 259 [Ph₃Si]⁺ | 182 [Ph₂SiH]⁺ | C₆H₅ |
| 201 [Ph₂SiF]⁺ | 124 [PhSiF]⁺ | Ph |
Note: The fragmentation pathways are proposed based on known principles of mass spectrometry and studies of related compounds.
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy provide complementary information regarding the bonding and electronic structure of this compound.
Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The NIST Chemistry WebBook provides an experimental IR spectrum for this compound. nist.govnist.gov Key vibrational frequencies include the Si-F stretch, Si-Ph stretches, and various phenyl ring vibrations. A study on the IR and Raman spectra of the related diphenylsilane (B1312307) provides a basis for assigning the vibrational modes of the phenyl groups in this compound. jkps.or.kr
Interactive Data Table: Key Vibrational Frequencies for this compound (and related compounds)
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| Phenyl C-H Stretch | 3050-3100 | Medium | Medium |
| Phenyl C=C Stretch | 1400-1600 | Medium-Strong | Strong |
| Si-Ph Stretch | 700-750, 500-550 | Strong | Medium |
| Si-F Stretch | 800-900 | Strong | Weak |
| Phenyl C-H Bend (out-of-plane) | 700-900 | Strong | Weak |
Note: Frequencies are based on the NIST IR spectrum of this compound and comparative data from diphenylsilane.
In-situ Infrared (IR) Spectroscopy (e.g., ReactIR) for Real-time Reaction Monitoring
In-situ Fourier Transform Infrared (FTIR) spectroscopy, often utilizing Attenuated Total Reflectance (ATR) technology such as ReactIR, is a powerful technique for real-time monitoring of chemical reactions involving organosilanes like this compound. researchgate.netmdpi.com This method allows for the direct tracking of reactants, intermediates, and products by observing changes in their characteristic vibrational frequencies as the reaction progresses.
For instance, in silylation reactions where a Si-F bond might be cleaved or formed, in-situ IR spectroscopy can provide critical kinetic and mechanistic information. The Si-F stretching vibration, typically found in the 850-1000 cm⁻¹ region, can be monitored to follow the consumption or formation of this compound. Similarly, the appearance or disappearance of bands corresponding to other functional groups involved in the reaction, such as Si-O-Si (around 1000-1100 cm⁻¹) in hydrolysis or condensation reactions, can be tracked in real-time. mdpi.comtaylorfrancis.com
The data obtained from in-situ IR monitoring can be used to generate concentration profiles over time for various species in the reaction mixture. This information is invaluable for determining reaction kinetics, identifying reaction intermediates, and optimizing process parameters such as temperature, pressure, and catalyst loading. researchgate.net The ability to observe the reaction as it happens, without the need for sampling and offline analysis, minimizes the risk of altering the reaction course and provides a more accurate representation of the ongoing chemical transformations. mdpi.com
Table 1: Application of In-situ IR (ReactIR) in Monitoring Organosilane Reactions
| Monitored Species | Key Vibrational Band (cm⁻¹) | Application in this compound Chemistry |
| Si-F Stretch | 850 - 1000 | Tracking the consumption or formation of this compound. |
| Si-O-Si Stretch | 1000 - 1100 | Monitoring hydrolysis or condensation side reactions or products. |
| C-H Vibrations | 2800 - 3100 | Following changes in the phenyl group substitution. |
| Si-OH Stretch | ~3685 (free), broad (H-bonded) | Detecting the presence of silanol (B1196071) intermediates. |
UV-Vis Spectroscopy for Electronic Structure Analysis and Reaction Progress Tracking
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic structure of molecules containing chromophores. In the case of this compound, the phenyl groups attached to the silicon atom act as chromophores, giving rise to characteristic electronic transitions in the UV region. These transitions, primarily π → π* in nature, are sensitive to the electronic environment of the aromatic rings. researchgate.netwikipedia.org
The absorption spectrum of phenylsilanes typically exhibits bands related to the benzene (B151609) chromophore. For example, benzene itself shows two E-bands around 180 and 200 nm and a B-band at approximately 255 nm. wikipedia.org Substitution on the silicon atom, such as the fluorine in this compound, can influence the energy of these transitions, leading to shifts in the absorption maxima (λmax) and changes in molar absorptivity. These shifts can provide insights into the electronic interactions between the silyl group and the phenyl rings.
UV-Vis spectroscopy can also be employed to monitor the progress of reactions involving this compound. taylorfrancis.com If a reaction leads to a change in the conjugation or electronic structure of the aromatic system, this will be reflected in the UV-Vis spectrum. By monitoring the change in absorbance at a specific wavelength over time, the kinetics of the reaction can be determined. For example, if a phenyl group is modified or cleaved during a reaction, a significant change in the UV-Vis spectrum would be expected.
Table 2: Typical UV-Vis Absorption Maxima for Phenyl-Containing Silanes
| Compound Type | Electronic Transition | Approximate λmax (nm) |
| Phenylsilanes | π → π* (E-bands) | ~200 - 220 |
| Phenylsilanes | π → π* (B-band) | ~255 - 270 |
Note: The exact λmax can vary depending on the specific substituents on the silicon atom and the solvent used.
X-ray Diffraction (XRD) and Crystallography
Single Crystal X-ray Diffraction for Structural Determination of this compound Derivatives and Related Complexes
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. carleton.edu The positions and intensities of the diffracted beams are used to calculate an electron density map of the crystal, from which the atomic positions can be determined. This allows for the precise measurement of key structural parameters, such as the Si-F and Si-C bond lengths and the C-Si-C and F-Si-C bond angles in this compound derivatives.
For example, in a study of 1-phenyl-substituted tribenzsilatranes, which are structurally related to phenylsilanes, SCXRD was used to determine the molecular geometry, including the intramolecular N→Si dative bond length. mdpi.com Such detailed structural information is fundamental to understanding the chemical bonding and reactivity of these molecules.
Analysis of Crystal Packing and Intermolecular Interactions
Beyond determining the structure of individual molecules, X-ray crystallography also reveals how molecules are arranged in the crystal lattice. ias.ac.in The study of crystal packing provides insights into the nature and geometry of intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and in some cases, hydrogen bonds.
In the crystals of this compound derivatives, intermolecular interactions involving the phenyl rings (e.g., π-π stacking, C-H···π interactions) and the polar Si-F bond are expected to play a significant role in dictating the crystal packing. For instance, in the crystal structure of a 1-phenyl-substituted tribenzsilatrane, C-H···π interactions were identified as important forces in the formation of molecular layers. mdpi.com The analysis of these weak interactions is crucial for understanding the solid-state properties of materials and for the rational design of new crystalline materials with desired properties, a field known as crystal engineering. ias.ac.in
Table 3: Common Intermolecular Interactions in Phenylsilane Crystals
| Interaction Type | Description | Potential Role in this compound Crystals |
| van der Waals forces | Weak, non-specific attractive forces | General packing stabilization |
| π-π Stacking | Attraction between aromatic rings | Influences the arrangement of phenyl groups |
| C-H···π Interactions | Hydrogen on one molecule interacting with the π-system of another | Directional control of molecular assembly |
| Dipole-Dipole Interactions | Electrostatic interaction between polar Si-F bonds | Contributes to the overall lattice energy |
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Energetic Profiles
Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry, providing a powerful tool for investigating the electronic structure, reactivity, and energetics of molecules like this compound. nih.govnih.gov DFT methods calculate the electronic energy of a system based on its electron density, offering a balance between computational cost and accuracy.
DFT calculations can be used to determine a wide range of molecular properties, including optimized geometries, vibrational frequencies (for comparison with experimental IR spectra), and electronic properties such as molecular orbital energies (HOMO and LUMO) and electrostatic potentials. The HOMO-LUMO gap is a key indicator of a molecule's kinetic stability and chemical reactivity.
Furthermore, DFT is extensively used to model reaction mechanisms and predict energetic profiles. For reactions involving this compound, such as the activation of the Si-F bond, DFT can be employed to calculate the energies of reactants, transition states, and products. nih.govresearchgate.net This allows for the determination of activation barriers and reaction enthalpies, providing a theoretical understanding of the reaction's feasibility and kinetics. For instance, theoretical studies have explored the mechanism of Si-F bond activation by transition metal complexes, revealing the crucial role of electronic interactions in lowering the activation energy. researchgate.net
Table 4: Properties of this compound Amenable to DFT Calculation
| Property | Description | Relevance to this compound |
| Optimized Geometry | The lowest energy arrangement of atoms. | Provides theoretical bond lengths and angles for comparison with experimental data. |
| Vibrational Frequencies | Frequencies of molecular vibrations. | Allows for theoretical prediction and assignment of IR and Raman spectra. |
| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Indicates electronic stability and potential for electron transfer. |
| Electrostatic Potential | The distribution of charge on the molecular surface. | Predicts sites for electrophilic and nucleophilic attack. |
| Reaction Energy Profile | The energy changes along a reaction coordinate. | Elucidates reaction mechanisms and predicts activation energies. |
Modeling of Reaction Pathways, Transition States, and Intermediate Stability
Computational chemistry provides a powerful lens for dissecting the intricate mechanisms of chemical reactions involving this compound. Through the application of quantum mechanical calculations, researchers can model reaction pathways, identify and characterize transition states, and assess the stability of reaction intermediates. This theoretical approach offers insights that are often difficult or impossible to obtain through experimental means alone.
At the heart of modeling reaction pathways is the exploration of the potential energy surface (PES) of a given reaction. The PES is a multidimensional surface that describes the potential energy of a system as a function of the geometric coordinates of its constituent atoms. By mapping out the PES, chemists can identify the most energetically favorable route from reactants to products. This pathway, known as the minimum energy path (MEP), proceeds through one or more transition states, which represent energy maxima along the reaction coordinate but are minima in all other degrees of freedom.
Density Functional Theory (DFT) is a widely employed computational method for these investigations due to its favorable balance of accuracy and computational cost. By applying DFT, researchers can calculate the energies of reactants, products, transition states, and any intermediates along a proposed reaction pathway. The difference in energy between the reactants and the transition state determines the activation energy of the reaction, a critical factor in determining reaction rates.
For this compound, this modeling can be applied to various reactions, such as nucleophilic substitution at the silicon center or reactions involving the phenyl rings. For instance, in a hypothetical nucleophilic substitution reaction where a nucleophile (Nu⁻) displaces the fluoride (B91410) ion, the reaction pathway would be modeled by systematically changing the distance between the nucleophile and the silicon atom and the silicon-fluorine bond length. The energy of the system is calculated at each step, allowing for the identification of the transition state structure.
The stability of intermediates, which are transient species formed during a reaction, can also be evaluated. The depth of the potential energy well in which an intermediate resides on the PES is indicative of its stability. A deeper well suggests a more stable intermediate with a longer lifetime.
The following interactive table provides a hypothetical example of calculated thermodynamic data for a reaction involving this compound, illustrating the type of information that can be obtained through computational modeling.
| Species | Enthalpy (kcal/mol) | Gibbs Free Energy (kcal/mol) | Relative Stability (kcal/mol) |
| This compound + Nu⁻ | 0.0 | 0.0 | 0.0 |
| Transition State | +15.2 | +16.5 | +16.5 |
| Intermediate Complex | -5.8 | -4.2 | -4.2 |
| Products | -10.3 | -9.1 | -9.1 |
Note: The data in this table is illustrative and intended to represent typical outputs of computational chemistry studies.
Prediction and Validation of Spectroscopic Parameters
A significant application of computational chemistry in the study of this compound is the prediction of its spectroscopic properties, which can then be validated against experimental data. This synergy between theory and experiment is crucial for confirming molecular structures and understanding electronic properties. Commonly predicted spectroscopic parameters include Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman spectroscopy).
Computational methods, particularly DFT, can provide highly accurate predictions of NMR chemical shifts (¹H, ¹³C, ¹⁹F, and ²⁹Si for this compound). The process involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS).
The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations. Modern computational approaches can often predict chemical shifts with an accuracy that is sufficient to aid in the assignment of experimental spectra and to distinguish between different possible isomers or conformers.
Similarly, vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of harmonic vibrational frequencies and their corresponding intensities, which can be directly compared to experimental IR and Raman spectra. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.
The validation of calculated spectroscopic parameters against experimental data serves a dual purpose. Firstly, it provides confidence in the accuracy of the computational model. If the predicted spectra closely match the experimental spectra, it lends credence to the calculated molecular geometry and other computed properties. Secondly, the calculations can aid in the interpretation of complex experimental spectra by providing a theoretical basis for the assignment of individual peaks to specific atomic nuclei or vibrational modes.
Below is an interactive table presenting a hypothetical comparison of experimental and computationally predicted ¹⁹F and ²⁹Si NMR chemical shifts for this compound.
| Nucleus | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) | Deviation (ppm) |
| ¹⁹F | -163.5 | -162.8 | 0.7 |
| ²⁹Si | -85.2 | -84.5 | 0.7 |
Note: The data in this table is for illustrative purposes to show the comparison between experimental and calculated values.
Furthermore, a comparison of key calculated and experimental vibrational frequencies for this compound is presented in the following table.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |
| ν(Si-F) | 880 | 885 | Si-F stretch |
| ν(Si-Ph) | 1120 | 1125 | Si-Phenyl stretch |
| ν(C=C) aromatic | 1590 | 1595 | Aromatic C=C stretch |
Note: The data in this table is a representative example and not based on a specific experimental study.
The close agreement between the predicted and experimental spectroscopic data would strongly support the validity of the computational model used for this compound. This validated model can then be used with greater confidence to investigate other properties of the molecule, such as its reactivity and reaction mechanisms, as discussed in the previous section.
Future Perspectives and Grand Challenges in Fluorotriphenylsilane Research
Development of More Sustainable and Atom-Economical Synthetic Routes
A primary challenge in the broader application of fluorotriphenylsilane lies in its synthesis. Current methods often rely on traditional fluorinating agents and may not align with the principles of green chemistry. The future of this compound synthesis will necessitate the development of more sustainable and atom-economical routes.
Future Research Directions:
Catalytic Fluorination: A significant leap forward would be the development of catalytic methods for the direct fluorination of triphenylsilane (B1312308) or related precursors. This would move away from stoichiometric fluorinating reagents, reducing waste and improving efficiency.
Flow Chemistry Synthesis: The use of continuous microflow reactors could offer precise control over reaction parameters, enhancing safety and yield while allowing for scalable, on-demand production. eurekalert.org
Alternative Fluorine Sources: Investigating less hazardous and more readily available fluorine sources is crucial. This could involve the use of fluoride (B91410) salts activated by phase-transfer catalysts or ionic liquids, moving away from more volatile and corrosive reagents. rsc.org
Hypothetical Comparison of Synthetic Routes for this compound:
| Parameter | Conventional Route (e.g., from Chlorotriphenylsilane) | Potential Green Route (e.g., Catalytic Direct Fluorination) |
| Atom Economy | Moderate | High |
| Reagents | Stoichiometric fluorinating agents (e.g., SbF₃, HF) | Catalytic amount of a fluorinating catalyst, benign fluorine source |
| Byproducts | Metal salts, acid waste | Minimal, potentially recyclable catalyst |
| Energy Input | Potentially high temperatures | Milder reaction conditions |
| Safety Concerns | Use of corrosive and toxic reagents | Reduced handling of hazardous materials |
Unveiling Complex Mechanistic Pathways and Characterization of Elusive Intermediate Structures
A deeper understanding of the reaction mechanisms involving this compound is paramount for controlling reactivity and designing new chemical transformations. Many of the intermediates in organosilicon chemistry are transient and difficult to detect, presenting a significant challenge.
Grand Challenges:
Trapping and Characterization of Silicenium Ions: The existence and role of transient pentacoordinate or even tetracoordinate silicon-centered cations (silicenium ions) in reactions of this compound are subjects of ongoing debate. Developing techniques to trap and directly observe these elusive intermediates is a major hurdle. sandia.govnih.gov
Understanding Fluoride-Mediated Processes: The fluoride ion can act as a potent nucleophile or a catalyst in reactions involving organosilanes. Elucidating the precise role of fluoride in activating the Si-F bond and promoting further reactions is critical. Theoretical studies on the hydrolysis of fluorosilanes suggest complex interactions with water molecules, highlighting the intricacy of these mechanisms. researchgate.netscispace.com
Potential Elusive Intermediates in this compound Reactions:
| Intermediate | Potential Role | Characterization Challenge |
| [Ph₃Si]⁺ | Electrophilic silicon source | Highly reactive and short-lived |
| [Ph₃SiF(Nu)]⁻ | Pentacoordinate siliconate | Transient species in nucleophilic substitution |
| Ph₃Si radical | Intermediate in radical reactions | Requires specialized spectroscopic techniques (e.g., EPR) |
Expansion of Catalytic and Reagent Applications in Novel Chemical Transformations
While this compound is primarily used as a synthetic intermediate, its potential as a catalyst or a specialized reagent in novel chemical transformations is an exciting area for future exploration. The unique properties of the Si-F bond could be harnessed to mediate or participate in a variety of reactions.
Prospective Applications:
Fluoride Anion Scavenger: The Lewis acidity of the silicon center in this compound could be exploited in reactions where the removal of fluoride ions is necessary to drive an equilibrium or prevent side reactions.
Source of "Naked" Fluoride: In combination with a suitable Lewis acid, this compound could serve as a controlled source of fluoride ions for catalysis.
Protecting Group Chemistry: The triphenylsilyl group is a bulky and robust protecting group in organic synthesis. The fluoride on this compound allows for its facile cleavage, and future research could explore its application in complex molecule synthesis.
Integration into Advanced Functional Materials Design for Specific Performance Targets
The incorporation of this compound moieties into polymers and other materials could impart unique and desirable properties. The phenyl groups provide rigidity and thermal stability, while the fluorine atom can enhance properties such as hydrophobicity and chemical resistance.
Future Research Targets:
Fluorinated Polysiloxanes: Copolymerization of this compound-derived monomers could lead to the development of high-performance polysiloxanes with enhanced thermal stability, low surface energy, and resistance to chemical degradation.
Organic-Inorganic Hybrid Materials: this compound can serve as a building block for hybrid materials, where the inorganic silicon core is functionalized with organic phenyl groups. These materials could find applications in coatings, resins, and composites.
Self-Assembled Monolayers: The reactivity of the Si-F bond could be utilized to graft fluorotriphenylsilyl groups onto surfaces, creating hydrophobic and chemically inert coatings.
Potential Properties of this compound-Containing Polymers:
| Property | Potential Enhancement | Target Application |
| Thermal Stability | Increased due to the presence of phenyl rings | High-temperature lubricants, sealants |
| Hydrophobicity | Enhanced by the fluorine atom | Water-repellent coatings, membranes |
| Chemical Resistance | Improved due to the stable Si-C and Si-F bonds | Linings for chemical reactors, protective coatings |
| Dielectric Constant | Potentially lowered due to fluorine incorporation | Insulating materials in microelectronics |
Synergistic Approaches Combining High-Throughput Experimentation and Advanced Computational Studies
To accelerate the discovery and optimization of reactions and materials involving this compound, a synergistic approach that combines high-throughput experimentation (HTE) with advanced computational modeling is essential. nih.gov
Grand Challenges and Opportunities:
Rapid Screening of Reaction Conditions: HTE platforms can be employed to rapidly screen a wide range of catalysts, solvents, and reaction conditions for the synthesis and functionalization of this compound, significantly reducing the time required for process development. nih.govyoutube.comseqens.comsigmaaldrich.com
Predictive Computational Models: The development of accurate computational models, such as those based on density functional theory (DFT), can provide valuable insights into reaction mechanisms, predict the properties of new materials, and guide experimental design. elsevier.com This synergy can help in understanding complex organosilicon reaction pathways. rsc.org
Data-Driven Discovery: By combining large datasets from HTE with machine learning algorithms, it may be possible to predict the outcomes of reactions and identify promising new applications for this compound and its derivatives.
Integrated Workflow for this compound Research:
| Step | High-Throughput Experimentation (HTE) | Computational Modeling | Synergistic Outcome |
| 1. Synthesis Optimization | Rapid screening of catalysts and conditions for this compound synthesis. | DFT calculations to elucidate reaction mechanisms and catalyst performance. | Identification of optimal, sustainable synthetic routes. |
| 2. Reagent/Catalyst Discovery | Screening of this compound in various reaction types. | Modeling of transition states and reaction energetics to predict reactivity. | Discovery of novel catalytic and reagent applications. |
| 3. Materials Design | Synthesis and characterization of polymer libraries incorporating this compound. | Prediction of material properties (e.g., thermal stability, band gap) based on structure. | Accelerated development of advanced functional materials with targeted properties. |
Q & A
Q. Table 1: Common Characterization Data for this compound
| Technique | Expected Data Range | Key Peaks/Features |
|---|---|---|
| NMR | δ -130 to -150 ppm | Singlet (Si-F) |
| NMR | δ 10-20 ppm | Sharp peak (tetrahedral Si) |
| Melting Point | 85–90°C | Consistent with crystalline form |
Basic: What safety precautions are critical when handling this compound in laboratory settings?
This compound is moisture-sensitive and may release HF upon hydrolysis. Key precautions include:
- Use anhydrous conditions : Conduct reactions under inert gas (N/Ar) and in dry solvents .
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for all manipulations .
- Emergency protocols : Neutralize spills with calcium carbonate or sodium bicarbonate to mitigate HF generation .
Advanced: How do varying reaction conditions (temperature, solvent polarity) influence the reactivity of this compound in cross-coupling reactions?
Experimental design should isolate variables systematically:
- Temperature gradients : Test reactivity at 25°C, 50°C, and 80°C to assess activation barriers. For example, Suzuki-Miyaura coupling yields may drop >50% above 60°C due to Si-F bond instability .
- Solvent screening : Compare polar aprotic (DMF, THF) vs. nonpolar (toluene) solvents. Higher polarity solvents may stabilize transition states, accelerating transmetalation steps.
- Control experiments : Include a "no-catalyst" condition and compare with other silanes (e.g., triphenylchlorosilane) to confirm this compound’s unique role .
Q. Table 2: Catalytic Efficiency in Cross-Coupling Reactions
| Substrate Pair | Solvent | Temp (°C) | Yield (%) | Turnover Number (TON) |
|---|---|---|---|---|
| Aryl bromide + Boronic acid | THF | 60 | 78 | 320 |
| Aryl chloride + Boronic acid | Toluene | 80 | 65 | 270 |
Advanced: What methodologies are recommended to resolve contradictions in reported catalytic efficiencies of this compound across different studies?
Contradictions often arise from unaccounted variables. To address this:
- Standardize reaction metrics : Report TON, TOF, and yield alongside substrate scope and purity .
- Replicate key studies : Reproduce conditions from conflicting papers while controlling for moisture, oxygen, and catalyst loading .
- Spectroscopic validation : Use in-situ IR or NMR to monitor Si-F bond integrity during catalysis .
Advanced: What spectroscopic and computational techniques are most effective in elucidating the electronic effects of the fluorine substituent in this compound?
- Spectroscopy :
- XPS : Analyze Si 2p binding energy shifts (~102–104 eV) to quantify electron-withdrawing effects of F .
- UV-Vis : Compare charge-transfer bands with non-fluorinated analogs (e.g., λ shifts >10 nm indicate enhanced Lewis acidity).
- Computational methods :
Advanced: How can researchers design experiments to assess this compound’s stability under prolonged storage or catalytic cycling?
- Accelerated aging tests : Store samples under controlled humidity (0–50% RH) and monitor decomposition via NMR over 1–6 months .
- Recycling studies : Recover catalyst after 5–10 reaction cycles and compare TON/yield degradation. Use ICP-MS to detect Si leaching .
Q. Table 3: Stability Under Varying Humidity
| RH (%) | Storage Time (months) | Purity Loss (%) | HF Detected (ppm) |
|---|---|---|---|
| 0 | 6 | <2 | 0 |
| 30 | 3 | 15 | 12 |
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
